2,6-Dichloropurine riboside
Overview
Description
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mechanism of Action
Target of Action
2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.
Biochemical Pathways
The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, this compound could potentially affect this pathway and its downstream effects.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Biochemical Analysis
Biochemical Properties
It is known that it can be used to design AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in purine metabolism by converting AMP to adenosine. Therefore, it can be inferred that 2,6-Dichloropurine riboside might interact with enzymes, proteins, and other biomolecules involved in purine metabolism.
Cellular Effects
Given its potential role in the design of AB680, a potent and selective inhibitor of CD73 , it might influence cell function by modulating purine metabolism and adenosine levels. Adenosine is a signaling molecule that can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a useful reagent in the design of AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that catalyzes the conversion of AMP to adenosine, a crucial step in purine metabolism. Therefore, it can be inferred that this compound might exert its effects at the molecular level by influencing the activity of CD73 and thereby modulating purine metabolism and adenosine levels.
Metabolic Pathways
This compound is likely to be involved in purine metabolism, given its potential role in the design of AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in purine metabolism by converting AMP to adenosine. Therefore, this compound might interact with enzymes or cofactors involved in purine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, specifically 2,6-dichloropurine.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as tetrahydrofuran-3,4-diol, under acidic or basic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential modifications.
Biology:
- Investigated for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and enzyme interactions.
Medicine:
- Explored as a potential antiviral agent against viruses such as HIV and hepatitis.
- Investigated for its anticancer properties, particularly in targeting rapidly dividing cells.
Industry:
- Used in the development of pharmaceuticals and therapeutic agents.
- Studied for its potential applications in biotechnology and drug delivery systems.
Comparison with Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: A nucleoside analog with antiviral properties, particularly against cytomegalovirus.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Comparison:
Uniqueness: (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific structural features, such as the dichloropurine base and the tetrahydrofuran sugar moiety. These features may confer distinct biological activities and therapeutic potential.
Efficacy: The efficacy of this compound may vary compared to other nucleoside analogs, depending on the target virus or cancer type.
Toxicity: The toxicity profile of this compound may differ from other nucleoside analogs, influencing its suitability for specific therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?
A1: this compound serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting this compound with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of this compound in creating modified nucleosides for various applications, including biological studies and drug development.
Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of this compound in this process?
A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.
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